![molecular formula C9H7NO5S B2360345 Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate CAS No. 63633-85-2](/img/structure/B2360345.png)
Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate
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Description
“Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO5S . It has a molecular weight of 241.22 . This compound is used extensively in scientific research due to its multifunctional nature, which allows for diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.22 . The storage temperature, purity, and physical form of the compound may vary depending on the specific batch and supplier .Scientific Research Applications
- Research Approach : Three-dimensional quantitative structure–activity relationship (3D QSAR) studies using computational models (CoMFA and CoMSIA) have identified key structural features related to anti-HIV activity. Steric, electrostatic, and hydrophobic properties play a crucial role .
- Interest : The compound’s unique scaffold and potential interactions with biological targets make it an attractive candidate for drug design .
- Interest : Its chemical properties could contribute to light-sensitive materials or imaging agents .
- Finding : Saturated derivatives exhibit superior binding affinity with enzymes, providing insights for further optimization .
Anti-HIV Activity
Medicinal Chemistry
Photography and Photo Imaging
Explosives Research
SAR (Structure-Activity Relationship) Studies
Synthetic Chemistry
properties
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQISJLUQULIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate |
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